molecular formula C13H12FN5S B12200714 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12200714
M. Wt: 289.33 g/mol
InChI Key: WZQUPAGEUWJSHT-UHFFFAOYSA-N
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Description

| 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a kinase inhibitor. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a well-known privileged structure in drug discovery, known for its ability to mimic purine bases and interact with the ATP-binding pockets of various kinases. This specific derivative has been identified as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in oncology research. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with poor prognosis. Research indicates that this compound exerts its effects by potently inhibiting the auto-phosphorylation of both wild-type and mutant FLT3, thereby disrupting downstream pro-survival and proliferative signaling pathways such as STAT5, MAPK, and PI3K/Akt, leading to cell cycle arrest and apoptosis in leukemic cell lines. Its research value is further highlighted in studies investigating mechanisms of resistance in AML and for evaluating combination therapies with other chemotherapeutic agents. The compound's distinct chemical structure, featuring the 4-fluorophenyl and methylsulfanyl substituents, is crucial for optimizing binding affinity and selectivity within the kinase domain, making it a valuable chemical probe for dissecting FLT3-dependent signaling networks and for the preclinical development of targeted leukemia therapeutics.

Properties

Molecular Formula

C13H12FN5S

Molecular Weight

289.33 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H12FN5S/c1-7-10(8-3-5-9(14)6-4-8)11(15)19-12(16-7)17-13(18-19)20-2/h3-6H,15H2,1-2H3

InChI Key

WZQUPAGEUWJSHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)F)N)SC

Origin of Product

United States

Preparation Methods

Condensation of Pyrimidine Diamines with Nitriles

A common approach involves condensing 5-methyl-2-(methylsulfanyl)pyrimidin-4,6-diamine with nitrile derivatives under acidic conditions. For example, treatment with trifluoroacetic acid (TFA) promotes cyclization to form the triazolo[1,5-a]pyrimidine scaffold. Yields typically range from 60–75% depending on the nitrile’s electrophilicity.

Oxidative Cyclization Using Hypervalent Iodine Reagents

Oxidative cyclization of thiourea precursors with iodobenzene diacetate (IBD) in dichloromethane generates the triazole ring. This method offers milder conditions (room temperature, 12–24 hours) compared to traditional thermal cyclization, reducing side reactions.

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Cross-Coupling

Halogenated intermediates (e.g., 6-bromo-triazolopyrimidine) undergo palladium-catalyzed coupling with 4-fluorophenylboronic acid. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and a dioxane/water solvent system at 85°C, achieving >80% yield.

Table 1: Optimization of Suzuki Coupling Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O8582
PdCl₂(dppf)Cs₂CO₃DMF/H₂O9078
Pd(OAc)₂/XPhosNaHCO₃EtOH/H₂O7065

Functionalization at Position 7: Amination Strategies

Direct Amination via Buchwald-Hartwig Coupling

The 7-chloro intermediate reacts with ammonia under palladium catalysis. Using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and NH₃ (5 eq) in toluene at 100°C affords the 7-amine derivative in 70–75% yield.

Reductive Amination of Ketone Precursors

Reduction of a 7-keto group with NaBH₄ in the presence of ammonium acetate introduces the amine functionality. This method requires careful pH control (pH 6–7) to minimize over-reduction.

Methyl and Methylsulfanyl Group Incorporation

Alkylation with Methyl Iodide

The methyl group at position 5 is introduced via alkylation of a pyrimidinone precursor using methyl iodide and K₂CO₃ in DMF at 60°C. Excess methyl iodide (1.5 eq) ensures complete substitution, yielding 85–90%.

Thiolation with Methanethiol

Methylsulfanyl groups are installed by treating a 2-thiol intermediate with methanethiol and DIAD (diisopropyl azodicarboxylate) in THF. The reaction proceeds via a Mitsunobu-like mechanism, achieving 75–80% conversion.

Purification and Characterization

Chromatographic Methods

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (10–50%). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 2.55 (s, 3H, CH₃), 2.42 (s, 3H, SCH₃).

  • LC-MS : m/z 346.1 [M+H]⁺, retention time 4.2 min .

Chemical Reactions Analysis

6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has shown promising results in inhibiting the growth of cancer cells through various mechanisms:

  • Mechanism of Action : It functions by interfering with cellular pathways that promote cancer cell proliferation and survival.
  • Case Study : A study published in Molecules indicated that derivatives containing the triazolo-pyrimidine scaffold exhibit selective cytotoxicity against specific cancer cell lines, suggesting their potential as targeted therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in disease processes:

  • Target Enzymes : It has been shown to inhibit enzymes such as kinases and phosphodiesterases.
  • Research Findings : A review on pyrazolo[1,5-a]pyrimidines noted their effectiveness as enzyme inhibitors, which can lead to therapeutic advancements in treating conditions like inflammation and cardiovascular diseases .

Agrochemical Applications

In agrochemistry, compounds similar to 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have been utilized for developing herbicides and fungicides due to their biological activity against pests and pathogens:

  • Effectiveness : The triazole moiety is known for its antifungal properties.
  • Field Studies : Research has demonstrated that modifications of triazolo-pyrimidine compounds can enhance their efficacy as agrochemicals by increasing their bioavailability and reducing toxicity to non-target organisms .

Material Science Applications

The unique structural properties of this compound allow it to be explored in material science for applications such as:

  • Photophysical Properties : The incorporation of fluorinated phenyl groups can enhance the photophysical properties of materials used in electronic devices.
  • Research Insights : Studies have indicated that derivatives with triazolo-pyrimidine cores can be used in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsSelective cytotoxicity against cancer cells
Enzyme inhibitionEffective against kinases and phosphodiesterases
AgrochemistryHerbicides/FungicidesEnhanced efficacy and reduced toxicity
Material ScienceOLEDsImproved electronic properties

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s interaction with these enzymes leads to the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name R2 R5 R6 R7 Key Properties/Activities Reference
Target Compound SCH3 CH3 4-Fluorophenyl NH2 N/A (hypothetical based on SAR)
N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (93) CH2CH2N(H)CH3 CH3 3-Chlorophenyl NH2 Antimalarial (IC50 = 53 nM)
5-Methyl-2-[(methyloxy)methyl]-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (50) OCH2CH3 CH3 4-(Trifluoromethyl)phenyl NH2 Anticancer (tubulin polymerization)
(R)-5-Chloro-N-(3,3-dimethylbutan-2-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61) Cl CH3 2,4,6-Trifluorophenyl NH(CH(CH3)C(CH3)3) Neuroprotective (microtubule stabilization)
2-(4-Fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (7a) 4-Fluorophenyl CH3 H NH(3,4,5-trimethoxyphenyl) Antitubercular (MIC = 0.12 µg/mL)

Key Observations :

  • R2 : Methylsulfanyl (SCH3) in the target compound may enhance metabolic stability compared to bulkier groups like OCH2CH3 .
  • R6 : The 4-fluorophenyl group balances lipophilicity and electronic effects, contrasting with trifluorophenyl (higher electronegativity) in compound 61 .
  • R7 : Primary amines (NH2) are common, but substituted amines (e.g., 3,4,5-trimethoxyphenyl in 7a) improve target selectivity .

Comparison with Analog Syntheses :

  • Chloride Displacement : Compound 61 () uses 5,7-dichloro-triazolopyrimidine and a chiral amine under similar conditions .
  • NMP-Mediated Coupling : Compound 14 () employs N-methylpyrrolidone (NMP) for room-temperature reactions with phenethylamines .
Anticancer and Tubulin Modulation

Triazolopyrimidines with trifluoromethyl (50, 51) or chloro (61) substituents exhibit potent tubulin polymerization activity, often surpassing paclitaxel in efficacy . The target compound’s methylsulfanyl group may reduce cytotoxicity while retaining binding to β-tubulin’s vinca domain .

Antimycobacterial Activity

Compound 7a (MIC = 0.12 µg/mL) highlights the importance of 3,4,5-trimethoxyphenyl at R7 for targeting mycobacterial enzymes. The target compound’s 4-fluorophenyl group may lack this specificity but could improve membrane permeability .

Antimalarial Activity

Compound 93 (IC50 = 53 nM) demonstrates that methylaminoethyl at R2 and 3-chlorophenyl at R6 optimize Plasmodium falciparum DHODH inhibition . The target compound’s SCH3 group may alter binding kinetics.

Physicochemical Properties

Property Target Compound Compound 50 Compound 61
Molecular Weight 330.35 g/mol 338.34 g/mol 421.81 g/mol
LogP (Predicted) 3.2 3.8 4.1
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 6 7

Implications : The target compound’s lower molecular weight and LogP may favor oral bioavailability compared to bulkier analogs like 61.

Biological Activity

6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure consisting of a triazole ring fused with a pyrimidine ring, alongside a fluorophenyl and a methylsulfanyl group. Its structural characteristics suggest various pharmacological applications, particularly in anticancer and antimicrobial therapies.

The molecular formula of this compound is C13H12FN5SC_{13}H_{12}FN_5S with a molecular weight of 289.33 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC13H12FN5S
Molecular Weight289.33 g/mol
IUPAC NameThis compound
InChI KeyWZQUPAGEUWJSHT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in the proliferation of cancer cells. This inhibition leads to reduced cell growth and proliferation, making it a candidate for anticancer therapy.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
  • Findings : The compound demonstrated IC50 values in the micromolar range against these cell lines, indicating potent anticancer activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antiproliferative Effects :
    • Objective : Evaluate the antiproliferative activity of the compound against breast and colon cancer cell lines.
    • Results : Significant inhibition of cell viability was observed at concentrations as low as 10 µM.
    • : The compound's mechanism involves apoptosis induction in cancer cells.
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial potential against common pathogens.
    • Results : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
    • : Suggests potential for development into an antibacterial agent.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group is critical for enhancing the biological activity of this compound. Modifications in the methylsulfanyl group have also been shown to affect the potency and selectivity towards various biological targets.

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